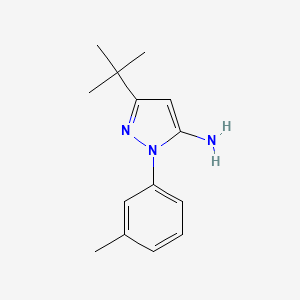

3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-2-(3-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-10-6-5-7-11(8-10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYDGSYHOOCUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=N2)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426853 | |

| Record name | 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898537-77-4 | |

| Record name | 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrazole derivative, 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine. 5-aminopyrazole scaffolds are crucial building blocks in medicinal chemistry, known for their diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This document outlines a detailed synthetic protocol, presents key analytical data in a structured format, and includes workflow diagrams to illustrate the synthetic and characterization processes. The information herein is intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Pyrazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological and biological activities.[4][5] The functionalization of the pyrazole core has led to the development of numerous FDA-approved drugs.[6] In particular, 5-aminopyrazole derivatives serve as versatile intermediates for the synthesis of various fused heterocyclic systems with significant therapeutic potential.[1][3] The title compound, this compound, is a novel derivative designed to explore new structure-activity relationships within this promising class of molecules. This guide details a proposed synthetic route and the analytical methods for its full characterization.

Synthesis

The synthesis of this compound can be achieved through a cyclization reaction between m-tolylhydrazine and 4,4-dimethyl-3-oxopentanenitrile. This method is adapted from established procedures for the synthesis of similar 5-aminopyrazole derivatives.[7]

Experimental Protocol

Materials:

-

m-tolylhydrazine hydrochloride

-

4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile)

-

Ethanol

-

Triethylamine or a similar base

-

Hydrochloric acid (for salt formation, if needed for purification)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of m-tolylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

-

Add 4,4-dimethyl-3-oxopentanenitrile (1.2 eq) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Characterization Data

The structural elucidation of the synthesized compound would be confirmed by a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on analogous compounds reported in the literature.[6][7][8]

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | tert-Butyl protons (singlet, ~1.3 ppm, 9H), tolyl methyl protons (singlet, ~2.4 ppm, 3H), pyrazole C4-H (singlet, ~5.5-6.0 ppm, 1H), amino protons (broad singlet, exchangeable with D₂O, ~3.5-5.0 ppm, 2H), aromatic protons of the tolyl group (multiplet, ~7.0-7.5 ppm, 4H). |

| ¹³C NMR | tert-Butyl methyl carbons (~30 ppm), tert-butyl quaternary carbon (~32 ppm), tolyl methyl carbon (~21 ppm), pyrazole C4 (~85-95 ppm), aromatic carbons (~115-140 ppm), pyrazole C5 (~148-155 ppm), pyrazole C3 (~160 ppm). |

| FT-IR (cm⁻¹) | N-H stretching (broad, ~3200-3400), C-H stretching (~2850-3000), C=N stretching (~1610), C=C stretching (~1500-1580). |

| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₁₄H₁₉N₃. |

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₉N₃ |

| Molecular Weight | 229.32 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | To be determined experimentally |

General Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.

Caption: General workflow for the characterization of a novel chemical compound.

Potential Applications and Future Directions

Derivatives of 5-aminopyrazole are known to exhibit a wide range of biological activities.[1] They have been investigated for their potential as:

Future research on this compound could involve screening for these biological activities to determine its therapeutic potential. Further derivatization of the 5-amino group could also lead to the discovery of novel compounds with enhanced potency and selectivity. The detailed synthetic and characterization data provided in this guide will facilitate such future investigations.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic data for the compound 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine (CAS Number: 898537-77-4). Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a well-established synthetic protocol for analogous compounds and presents predicted spectroscopic data based on structurally similar molecules. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related pyrazole derivatives.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.0 | m | 4H | Ar-H (m-tolyl) |

| ~5.7 | s | 1H | H-4 (pyrazole) |

| ~4.0-5.0 | br s | 2H | -NH₂ |

| ~2.3 | s | 3H | Ar-CH₃ (m-tolyl) |

| ~1.3 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C-3 (pyrazole) |

| ~149 | C-5 (pyrazole) |

| ~139 | C-Ar (ipso, m-tolyl) |

| ~138 | C-Ar (ipso, m-tolyl) |

| ~129 | C-Ar (m-tolyl) |

| ~125 | C-Ar (m-tolyl) |

| ~122 | C-Ar (m-tolyl) |

| ~119 | C-Ar (m-tolyl) |

| ~90 | C-4 (pyrazole) |

| ~32 | C (CH₃)₃ |

| ~30 | C(C H₃)₃ |

| ~21 | Ar-CH₃ |

Table 3: Predicted IR and MS Data

| Spectroscopic Technique | Predicted Values |

| IR (cm⁻¹) | 3400-3200 (N-H stretch), 2960-2870 (C-H stretch, alkyl), 1620-1580 (C=N, C=C stretch), 1500-1400 (Aromatic C=C stretch) |

| Mass Spectrometry (EI) | m/z (%): 229 [M]⁺, 214 [M-CH₃]⁺, 172 [M-C(CH₃)₃]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a well-established procedure for the formation of 1,3,5-substituted pyrazoles. The following protocol is based on the common synthetic route involving the condensation of a hydrazine with a β-ketonitrile.

Synthesis of this compound

The primary method for synthesizing this class of compounds is the reaction of the appropriately substituted phenylhydrazine hydrochloride with pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-tolylhydrazine hydrochloride (1.0 equivalent) and pivaloylacetonitrile (1.1 equivalents).

-

Solvent Addition: Add a suitable solvent such as ethanol or acetic acid to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods (NMR, IR, and MS) as outlined in the predicted data tables.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow.

Disclaimer: The spectroscopic data presented in this document are predicted based on analogous compounds and should be confirmed with experimental data. The provided synthesis protocol is a general guideline and may require optimization for specific laboratory conditions.

Crystal structure analysis of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine

A Technical Guide to the Crystal Structure of Pyrazol-5-Amine Derivatives

Document ID: TG-CS-20251226-01 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the crystal structure analysis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine , a structural analogue of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine. Specific crystallographic data for the m-tolyl derivative was not publicly available at the time of this writing. The data and methodologies presented herein are sourced from the published analysis of its nitro-substituted counterpart and serve as a representative example for this class of compounds[1][2].

Abstract

This document provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of a substituted pyrazol-5-amine derivative. It includes detailed experimental protocols for synthesis, crystallization, and data collection. Quantitative crystallographic data, including unit cell parameters, bond lengths, and bond angles, are summarized for reference. The molecular and supramolecular structures are discussed, highlighting key intermolecular interactions that govern the crystal packing. This guide is intended to provide researchers with a detailed framework for understanding the solid-state properties of this important heterocyclic scaffold.

Molecular Structure and Conformation

The analyzed compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, consists of a pyrazole ring substituted with a 3-nitrophenyl group at the N1 position, an amino group at C5, and a tert-butyl group at C3[1]. A critical conformational feature is the dihedral angle between the pyrazole and the phenyl rings, which is 50.61 (6)°[1][2]. This significant twist indicates a non-planar arrangement between the two aromatic systems. Furthermore, the nitro group is twisted out of the plane of the phenyl ring by 6.8 (7)°[1][2].

Data Presentation

The crystallographic data and structure refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₃H₁₆N₄O₂[1] |

| Formula Weight (Mᵣ) | 260.30[1] |

| Crystal System | Monoclinic[1][2] |

| Space Group | P2₁/c[2] |

| a (Å) | 11.9421 (14)[1][2] |

| b (Å) | 9.6419 (11)[1][2] |

| c (Å) | 11.7694 (13)[1][2] |

| α (°) | 90 |

| β (°) | 93.504 (2)[1][2] |

| γ (°) | 90 |

| Volume (V) (ų) | 1352.6 (3)[1][2] |

| Z | 4[1][2] |

| Temperature (K) | 298[1][2] |

| Radiation, λ (Å) | Mo Kα, 0.71073[2] |

| Density (calculated) (Mg m⁻³) | 1.278[2] |

| Absorption Coefficient (μ) (mm⁻¹) | 0.09[1][2] |

| F(000) | 552[2] |

| Crystal Size (mm) | 0.46 × 0.36 × 0.32[1] |

| Reflections Collected | 14529[1][2] |

| Independent Reflections | 2486[1][2] |

| R_int | 0.044[1] |

| Final R indices [I > 2σ(I)] | R1 = 0.040, wR2 = 0.115[1] |

| Goodness-of-fit (S) | 1.05[1] |

Experimental Protocols

Synthesis and Crystallization

The title compound was synthesized and purified, resulting in a yellow solid. Crystals suitable for single-crystal X-ray diffraction were obtained via slow diffusion of pentane into a solution of the compound in dichloromethane (CH₂Cl₂)[1].

X-ray Data Collection and Processing

Data collection was performed on a Bruker SMART APEX CCD area-detector diffractometer[1]. The data were processed using the SAINT software package[1].

Structure Solution and Refinement

The crystal structure was solved and refined using the SHELXTL software package[1]. Hydrogen atoms were treated with a mixture of independent and constrained refinement. The final refinement converged with R-factors of R1 = 0.040 and wR2 = 0.115 for reflections with I > 2σ(I)[1].

Visualizations

Experimental Workflow

The following diagram outlines the logical workflow from chemical synthesis to the final structural analysis.

Caption: Workflow from synthesis to final crystallographic data.

Supramolecular Interactions

In the crystal, molecules are linked by intermolecular hydrogen bonds of the types N—H···N and N—H···O, which form sheets in the bc plane. Additionally, weak C—H···N interactions are observed, further stabilizing the crystal packing[1][2]. The diagram below illustrates these key non-covalent interactions that define the supramolecular assembly.

Caption: Logical representation of key intermolecular hydrogen bonds.

References

Physical and chemical properties of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible experimental protocol for its synthesis, and an exploration of its potential biological activities based on the known pharmacology of structurally related compounds. The information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrazole-based compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 898537-77-4 | |

| Molecular Formula | C₁₄H₁₉N₃ | |

| Molecular Weight | 229.32 g/mol | |

| Appearance | Solid | |

| Purity | ≥97% | |

| Storage Temperature | Room Temperature | |

| IUPAC Name | 3-(tert-butyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine | |

| InChI Code | 1S/C14H19N3/c1-10-6-5-7-11(8-10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3 | |

| InChI Key | YDYDGSYHOOCUPO-UHFFFAOYSA-N |

Synthesis and Characterization

Proposed Synthesis Protocol

The synthesis of this compound can be envisioned through the reaction of m-tolylhydrazine with pivaloylacetonitrile.

Solubility profile of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the solubility characteristics of the novel pyrazole derivative, 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on qualitative solubility information inferred from synthetic procedures and provides a representative solubility profile based on structurally similar pyrazole compounds. Furthermore, this guide outlines a standardized experimental protocol for determining aqueous and non-aqueous solubility, and presents a logical workflow for solubility assessment. Recognizing the therapeutic potential of pyrazole scaffolds, a representative signaling pathway commonly modulated by such compounds is also illustrated to provide context for its potential applications in drug discovery.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1][2] Their metabolic stability and versatile chemical nature allow for the fine-tuning of physicochemical properties, including solubility, which is a critical determinant of a drug candidate's bioavailability and overall developability.[1] this compound is a substituted pyrazole that holds potential for further development as a therapeutic agent. Understanding its solubility in common laboratory solvents is a fundamental first step in its preclinical evaluation.

Solubility Profile

Data Presentation

The following table summarizes the qualitative and predicted solubility of this compound in a range of common laboratory solvents. The qualitative data is derived from solvents used in the synthesis and purification of analogous compounds, suggesting at least partial solubility.[3][4][5] The predicted solubility is based on the general behavior of substituted pyrazole derivatives which tend to be more soluble in organic solvents than in water.[1]

| Solvent | Type | Predicted Solubility | Qualitative Evidence from Analogs |

| Water | Aqueous | Low | Insoluble |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Low | Likely Insoluble |

| Methanol (MeOH) | Polar Protic | High | Soluble[5] |

| Ethanol (EtOH) | Polar Protic | High | Soluble |

| Acetonitrile (ACN) | Polar Aprotic | High | Soluble[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Soluble |

| Dichloromethane (DCM) | Non-Polar | High | Soluble[3] |

| Ethyl Acetate (EtOAc) | Moderately Polar | High | Soluble[3][4] |

| Hexanes | Non-Polar | Low to Moderate | Likely Soluble |

Note: This data is intended as a guideline. Experimental verification is crucial for accurate solubility determination.

Experimental Protocols

A standardized experimental protocol for determining the thermodynamic solubility of a compound is essential for reproducible results. The following outlines a general method for such a determination.

Methodology for Thermodynamic Solubility Assessment

This protocol is a general guideline for determining the equilibrium solubility of a test compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, methanol, DMSO)

-

2 mL screw-cap vials

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a highly solubilizing solvent like DMSO (e.g., 10 mg/mL). This will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess undissolved solid.

-

Sample Dilution and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase for HPLC analysis.

-

Quantification: Analyze the diluted samples by HPLC. Determine the concentration of the compound in the supernatant by comparing the peak area to a standard curve generated from the stock solution.

-

Calculation: Calculate the solubility in the desired units (e.g., µg/mL or µM) based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow for Solubility Screening

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity in a drug discovery setting.

Caption: A generalized workflow for experimental solubility determination.

Representative Signaling Pathway for Pyrazole Derivatives

Many pyrazole-containing molecules are developed as kinase inhibitors.[6][7] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common target for such inhibitors in cancer therapy. The diagram below illustrates a simplified version of this pathway, indicating a potential point of intervention for a pyrazole-based inhibitor.

Caption: A simplified MAPK/ERK signaling pathway with a potential point of inhibition.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding of its likely solubility profile based on qualitative evidence and the behavior of similar chemical structures. The outlined experimental protocol offers a robust method for obtaining precise solubility measurements, which are critical for advancing this compound through the drug discovery and development pipeline. The contextualization of its potential role as a kinase inhibitor highlights the importance of such fundamental physicochemical characterization in the broader scope of therapeutic development.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential | Bentham Science [benthamscience.com]

A Technical Guide to the Synthesis of 1,3,5-Substituted Pyrazole Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazoles, particularly those with substitution at the 1, 3, and 5 positions, represent a privileged scaffold in medicinal chemistry and drug discovery. The pyrazole core is a key pharmacophore in numerous biologically active compounds, including well-known drugs such as the anti-inflammatory agent Celecoxib and the withdrawn anti-obesity drug Rimonabant. The versatile nature of the pyrazole ring allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining 1,3,5-substituted pyrazole amines, complete with detailed experimental protocols, quantitative data, and graphical representations of key reaction pathways and biological mechanisms.

Core Synthetic Methodologies

The synthesis of 1,3,5-substituted pyrazoles and their amino-functionalized derivatives can be broadly categorized into three main approaches: cyclocondensation reactions, 1,3-dipolar cycloadditions, and multicomponent reactions. Each of these strategies offers distinct advantages in terms of substrate scope, regioselectivity, and operational simplicity.

Knorr Pyrazole Synthesis and Related Cyclocondensations

The Knorr pyrazole synthesis is a classical and widely employed method that involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] This reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2] When unsymmetrical 1,3-dicarbonyl compounds are used, the regioselectivity of the initial nucleophilic attack by the hydrazine can be influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction pH.[1]

A variation of this method utilizes β-ketoesters, which react with hydrazines to form pyrazolones. These products exist in tautomeric forms, with the enol tautomer often being the major species, which contributes to the aromaticity of the pyrazole ring.[4]

Logical Workflow for Knorr Pyrazole Synthesis

Caption: General workflow of the Knorr pyrazole synthesis.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions provide a powerful and versatile route to five-membered heterocycles, including pyrazoles.[5] This approach typically involves the reaction of a nitrile imine, as the 1,3-dipole, with an alkene or alkyne dipolarophile.[6] Nitrile imines are often generated in situ from hydrazonoyl halides in the presence of a base, or by the oxidation of aldehyde hydrazones.[6] The reaction with alkynes directly affords pyrazoles, while the cycloaddition with alkenes yields pyrazolines, which can be subsequently oxidized to the corresponding pyrazoles.[6] This method offers a high degree of control over the substitution pattern of the resulting pyrazole.

Reaction Scheme for 1,3-Dipolar Cycloaddition

Caption: Synthetic pathway via 1,3-dipolar cycloaddition.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants are combined in a single pot to form a product that incorporates portions of all the reactants, have emerged as a highly efficient strategy for the synthesis of complex molecules like substituted pyrazoles.[7][8] These reactions are characterized by their operational simplicity, high atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[8] A common MCR approach for 1,3,5-substituted pyrazoles involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative.[7][9]

Quantitative Data on Synthetic Methods

The following tables summarize the reaction conditions and yields for the synthesis of various 1,3,5-substituted pyrazoles and their precursors using the methodologies described above.

Table 1: Knorr Pyrazole Synthesis and Related Cyclocondensations

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | 100°C, 1h | High | [4] |

| Acetylacetone | Phenylhydrazine | Acetic acid | Reflux, 1h | Not specified | [1] |

| Ethyl acetoacetate | Phenylhydrazine | nano-ZnO | Not specified | 95% | [10] |

Table 2: 1,3-Dipolar Cycloaddition Reactions

| Hydrazone/Hydrazonoyl Halide | Dipolarophile | Base/Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde hydrazone | Acetylacetone | Chloramine-T / Ethanol | Water-bath, 2-3h | 59-78% | |

| Benzaldehyde hydrazone | Ethyl acetoacetate | Chloramine-T / Acetic acid | Room temp, 2-3h | 80% | [11] |

| Hydrazonoyl chlorides | Benzyl propiolate | Ag2CO3 / 1,4-Dioxane | 80°C, 18h | Not specified | [6] |

Table 3: Multicomponent Reactions

| Aldehyde | 1,3-Dicarbonyl | Hydrazine | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| Various aromatic aldehydes | 1,3-Dicarbonyls | Tosyl hydrazones | Molecular oxygen | Not specified | 51-90% | [7][8] |

| Benzaldehydes | Nitroolefins | Phenyl hydrazines | Immobilized Lipase / Ethanol | 45°C, 8h | 49-90% | [9] |

Detailed Experimental Protocols

Protocol 1: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[4]

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

-

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

-

Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

-

Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

-

Isolation: Filter the reaction mixture using a Buchner funnel.

-

Purification: Rinse the collected solid product with a small amount of water and allow it to air dry.

Protocol 2: 1,3-Dipolar Cycloaddition for the Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate[12]

-

Reaction Setup: In a suitable reaction vessel, stir a mixture of benzaldehyde hydrazone (12.0 mmol), an excess of freshly distilled ethyl acetoacetate (20.0 mmol), and chloramine-T (14.0 mmol) in glacial acetic acid (25 mL) at room temperature for 2-3 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: After completion of the reaction, pour the reaction mixture into ice-cold water.

-

Extraction: Extract the product with a suitable organic solvent.

-

Purification: Purify the crude product by column chromatography using a mixture of dichloromethane:ethyl acetate (8:1) as the eluent to afford the product as a light yellow oil.

Protocol 3: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles[10]

-

Reaction Setup: In a reaction vessel, combine the benzaldehyde derivative (1 mmol), phenyl hydrazine hydrochloride (1 mmol), and the β-nitrostyrene derivative (1 mmol).

-

Catalyst and Solvent: Add the immobilized Thermomyces lanuginosus lipase (TLL) on a metal-organic framework (10 mg) and ethanol (2 mL).

-

Reaction Conditions: Stir the reaction mixture at 45°C for 8 hours.

-

Isolation and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as column chromatography.

Biological Activity and Signaling Pathways

Many 1,3,5-substituted pyrazole derivatives exhibit significant biological activities by interacting with specific molecular targets. Two prominent examples are Celecoxib and Rimonabant. Furthermore, a large number of pyrazole-based compounds have been developed as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.

Celecoxib: A COX-2 Inhibitor

Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[12][13] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[12] By selectively inhibiting COX-2 over COX-1, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[12] In the context of cancer, celecoxib has been shown to induce apoptosis and cell cycle arrest, and to inhibit angiogenesis.[14][15]

Celecoxib's Anti-Inflammatory Signaling Pathway

Caption: Mechanism of action of Celecoxib.

Rimonabant: A CB1 Receptor Antagonist

Rimonabant acts as a selective antagonist or inverse agonist of the cannabinoid receptor type 1 (CB1).[16][17] CB1 receptors are primarily located in the central nervous system and are involved in regulating appetite and energy balance.[16][18] By blocking the activation of CB1 receptors by endocannabinoids, rimonabant reduces appetite and food intake.[16] It also has peripheral effects on adipose tissue and the liver, improving glucose and lipid metabolism.[17]

Caption: General mechanism of pyrazole-based kinase inhibitors.

Conclusion

The synthesis of 1,3,5-substituted pyrazole amines is a well-established field with a diverse array of reliable synthetic methodologies. The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The continued interest in this class of compounds, driven by their significant pharmacological potential, ensures that the development of novel and efficient synthetic strategies will remain an active area of research. This guide provides a solid foundation for researchers and drug development professionals to navigate the synthesis and understand the biological importance of these valuable heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. soc.chim.it [soc.chim.it]

- 7. One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 17. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Exploration of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine: A Technical Guide to Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Conformational Analysis

Conformational analysis is a fundamental aspect of drug discovery and development, providing critical insights into the three-dimensional structure of a molecule and its inherent flexibility. The spatial arrangement of atoms, or conformation, dictates a molecule's steric and electronic properties, which in turn govern its interactions with biological targets. For a molecule like 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine, with its rotatable bonds connecting the pyrazole core to the tert-butyl and m-tolyl groups, a multitude of conformations are possible. Identifying the low-energy, and therefore most probable, conformations is key to predicting its biological activity.

Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), offers a powerful toolkit for performing in-silico conformational analysis.[1][4][5] These methods allow for the exploration of a molecule's potential energy surface to identify stable conformers and to calculate various geometric and electronic parameters.

Methodologies for Theoretical Conformational Analysis

A typical theoretical conformational analysis workflow involves a series of computational steps, from initial structure generation to high-level quantum chemical calculations.

subgraph "cluster_Input" { label = "Input Generation"; bgcolor="#FFFFFF"; "Input_Molecule" [label="2D Structure of\nthis compound"]; }

subgraph "cluster_Conformer_Search" { label = "Conformer Search"; bgcolor="#FFFFFF"; "Conformer_Generation" [label="Initial 3D Conformer Generation\n(e.g., Molecular Mechanics)"]; "Geometry_Optimization_Low" [label="Low-Level Geometry Optimization\n(e.g., PM7, HF/STO-3G)"]; }

subgraph "cluster_Refinement" { label = "Refinement and Analysis"; bgcolor="#FFFFFF"; "Geometry_Optimization_High" [label="High-Level Geometry Optimization\n(e.g., DFT/B3LYP/6-31G(d))"]; "Frequency_Calculation" [label="Vibrational Frequency Analysis"]; "Energy_Calculation" [label="Single-Point Energy Calculation\n(Higher Level of Theory)"]; "Property_Calculation" [label="Calculation of Molecular Properties\n(e.g., Dipole Moment, HOMO-LUMO)"]; }

subgraph "cluster_Output" { label = "Output"; bgcolor="#FFFFFF"; "Stable_Conformers" [label="Identification of Stable Conformers"]; "Thermodynamic_Data" [label="Thermodynamic Data\n(Relative Energies, Population Analysis)"]; }

"Input_Molecule" -> "Conformer_Generation"; "Conformer_Generation" -> "Geometry_Optimization_Low"; "Geometry_Optimization_Low" -> "Geometry_Optimization_High"; "Geometry_Optimization_High" -> "Frequency_Calculation"; "Frequency_Calculation" -> "Energy_Calculation"; "Energy_Calculation" -> "Property_Calculation"; "Property_Calculation" -> "Stable_Conformers"; "Stable_Conformers" -> "Thermodynamic_Data"; }

Initial Structure Generation and Conformational Search

The analysis begins with the generation of an initial 3D structure of this compound from its 2D representation. A systematic or stochastic conformational search is then performed to explore the rotational freedom around the key single bonds: the C(pyrazol)-C(tert-butyl) bond and the N(pyrazol)-C(m-tolyl) bond. This initial exploration is typically carried out using computationally less expensive methods like molecular mechanics (e.g., MMFF94 force field) to generate a diverse set of initial conformers.

Quantum Mechanical Geometry Optimization

The conformers obtained from the initial search are then subjected to geometry optimization using quantum mechanical methods. A common approach is to use a multi-step optimization strategy:

-

Low-Level Optimization: A semi-empirical method (e.g., PM7) or a small basis set Hartree-Fock calculation (e.g., HF/STO-3G) is used to refine the initial geometries.

-

High-Level Optimization: The resulting structures are then further optimized using a more robust method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).[5][6] This level of theory generally provides a good balance between accuracy and computational cost for organic molecules.

Vibrational Frequency Analysis

For each optimized geometry, a vibrational frequency analysis should be performed at the same level of theory as the optimization. This calculation serves two critical purposes:

-

Confirmation of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.

Single-Point Energy Calculations

To obtain more accurate relative energies of the conformers, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)). These more accurate energies are then used to determine the relative stability of the different conformers.

Presentation of Quantitative Data

The results of the conformational analysis should be presented in a clear and concise manner to facilitate comparison and interpretation. The following tables provide a template for organizing the key quantitative data.

Table 1: Calculated Geometric Parameters of the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | N1-N2 | [Hypothetical Data] |

| N1-C5 | [Hypothetical Data] | |

| C3-C(tert-butyl) | [Hypothetical Data] | |

| N1-C(m-tolyl) | [Hypothetical Data] | |

| Bond Angles (º) | C5-N1-N2 | [Hypothetical Data] |

| N1-C5-C4 | [Hypothetical Data] | |

| C3-N2-N1 | [Hypothetical Data] | |

| Dihedral Angles (º) | C4-C5-N1-C(m-tolyl) | [Hypothetical Data] |

| C(tert-butyl)-C3-N2-N1 | [Hypothetical Data] |

Table 2: Relative Energies and Thermodynamic Properties of the Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | 0.00 | 0.00 | [Hypothetical Data] |

| 2 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| 3 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

Experimental Protocols for Structural Characterization

While this guide focuses on a theoretical approach, experimental validation is crucial. The following are standard experimental techniques used for the characterization of pyrazole derivatives and would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and signal multiplicities can be used to confirm the connectivity of the molecule. For conformational analysis, variable-temperature NMR studies can provide insights into the energy barriers between different conformers.[7][8]

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals, which is critical for a complete structural elucidation.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies for the N-H stretch of the amine group, C=N and C=C stretches of the pyrazole ring, and C-H stretches of the alkyl and aryl groups would be expected.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal can be obtained, the resulting structure provides precise bond lengths, bond angles, and dihedral angles that can be used to benchmark the results of the theoretical calculations.[9]

Interplay of Computational Methods

The choice of computational methods is a critical aspect of theoretical conformational analysis. Different levels of theory offer varying degrees of accuracy and computational expense. The following diagram illustrates the hierarchical relationship between different methods that could be employed.

"Molecular_Mechanics" [label="Molecular Mechanics (MM)\n(e.g., MMFF94)\nFast, for initial screening", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Semi_Empirical" [label="Semi-Empirical Methods\n(e.g., PM7)\nFaster than ab initio, for initial optimization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Hartree_Fock" [label="Hartree-Fock (HF)\nIncludes electron exchange, neglects correlation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DFT" [label="Density Functional Theory (DFT)\n(e.g., B3LYP)\nIncludes electron correlation, good accuracy/cost ratio", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Post_HF" [label="Post-Hartree-Fock Methods\n(e.g., MP2, CCSD(T))\nHighest accuracy, computationally expensive", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Molecular_Mechanics" -> "Semi_Empirical" [label="Increasing Accuracy & Cost"]; "Semi_Empirical" -> "Hartree_Fock" [label="Increasing Accuracy & Cost"]; "Hartree_Fock" -> "DFT" [label="Increasing Accuracy & Cost"]; "DFT" -> "Post_HF" [label="Increasing Accuracy & Cost"]; }

Conclusion

The theoretical conformational analysis of this compound, as outlined in this guide, provides a powerful in-silico framework for elucidating its three-dimensional structure and energetic landscape. By employing a multi-step computational approach, from initial conformational searching to high-level quantum mechanical calculations, researchers can gain valuable insights into the molecule's preferred conformations. This knowledge is paramount for understanding its potential biological activity and for guiding future drug design and development efforts. The integration of these theoretical predictions with experimental characterization will ultimately lead to a comprehensive understanding of this promising pyrazole derivative.

References

- 1. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Properties of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine

This document provides essential chemical identification information for 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine, a compound of interest in pharmaceutical and agrochemical research. The following sections detail its Chemical Abstracts Service (CAS) number and its systematic International Union of Pure and Applied Chemistry (IUPAC) name.

Chemical Identity

The precise identification of chemical compounds is critical for researchers, scientists, and professionals in drug development to ensure accuracy in experimentation and regulatory compliance.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 898537-77-4[1] |

| IUPAC Name | 3-(tert-Butyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine |

| Synonym | 5-tert-Butyl-2-m-tolyl-2H-pyrazol-3-ylamine[1] |

| Molecular Formula | C14H19N3[1] |

| Molecular Weight | 229.33 g/mol [1] |

Logical Relationship of Chemical Identifiers

The accurate naming and numbering of a chemical substance are fundamental to scientific communication. The CAS number is a unique numerical identifier assigned to a single chemical substance, while the IUPAC name provides a systematic and unambiguous description of its molecular structure.

Caption: Relationship between a chemical's structure and its identifiers.

References

Initial Biological Screening of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This document outlines a comprehensive strategy for the initial biological screening of a specific pyrazole derivative, 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine. The proposed screening cascade is designed to efficiently assess the cytotoxic potential, primary pharmacological activity, and initial target engagement of this compound. This guide provides detailed experimental protocols for key in vitro assays, including cytotoxicity screening, kinase inhibition assays, and G-protein coupled receptor (GPCR) binding assays. Furthermore, it presents a framework for data analysis and visualization to facilitate the identification of promising lead compounds for further development. While specific experimental data for this compound is not publicly available, this guide serves as a robust template for its systematic evaluation.

Introduction

Pyrazole and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][4][5] The specific compound, this compound, also known as 5-tert-Butyl-2-m-tolyl-2H-pyrazol-3-ylamine, is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6] Its structural features suggest potential interactions with various biological targets. A systematic and robust screening cascade is essential for elucidating the pharmacological profile of novel compounds like this pyrazole derivative.[7] Such a screening process typically begins with broad cytotoxicity assessments, followed by more specific assays to identify potential mechanisms of action.[8][9]

Proposed Screening Cascade

A tiered approach is recommended for the initial biological screening of this compound. This ensures a cost-effective and efficient evaluation, starting with broad assessments and progressing to more specific and complex assays.

Experimental Protocols

In Vitro Cytotoxicity Assays

The initial evaluation of a novel compound's biological activity often begins with assessing its cytotoxicity to understand its therapeutic window.[10] The MTT and LDH assays are commonly used for this purpose.[11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[13]

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[12]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[11]

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[10]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

-

Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[11]

-

LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).[11]

Kinase Inhibition Assays

Given that many pyrazole derivatives exhibit anticancer activity through kinase inhibition, screening against a panel of kinases is a logical next step.[14]

This protocol provides a general framework for an in vitro kinase assay, which can be adapted for various detection formats such as radiometric, fluorescence-based, or luminescence-based methods.[15][16]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[15]

-

Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.

-

Prepare a serial dilution of this compound in DMSO.[15]

-

Prepare an ATP solution at a concentration close to the Km for the specific kinase.[15]

-

-

Assay Procedure:

-

Detection: Follow the specific protocol for the chosen detection method (e.g., measure luminescence for a Kinase-Glo® assay).[15]

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.[15]

G-Protein Coupled Receptor (GPCR) Binding Assays

GPCRs represent a large family of drug targets, and screening for binding affinity is a key step in drug discovery.[17][18]

This assay determines the ability of a test compound to displace a radiolabeled ligand from a GPCR.[19]

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.[18]

-

Assay Setup: In a 96-well plate, add the following in order:

-

Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.

-

Data Acquisition: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.[19]

Data Presentation

Quantitative data from the initial screening should be presented in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| MCF-7 (Breast Cancer) | MTT | 48 | 25.4 ± 3.1 |

| A549 (Lung Cancer) | MTT | 48 | > 100 |

| HEK293 (Normal Kidney) | MTT | 48 | 89.7 ± 9.5 |

| MCF-7 (Breast Cancer) | LDH | 48 | 32.1 ± 4.5 |

Data would be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Hypothetical Kinase Inhibition Profile of this compound at 10 µM

| Kinase Target | % Inhibition at 10 µM |

| EGFR | 12 ± 2.5 |

| VEGFR2 | 85 ± 5.1 |

| CDK2 | 21 ± 3.8 |

| SRC | 78 ± 6.2 |

Data would represent the mean percentage of inhibition ± standard deviation.

Table 3: Hypothetical GPCR Binding Affinity of this compound

| GPCR Target | Radioligand | Ki (µM) |

| Adenosine A1 | [3H]DPCPX | > 50 |

| Dopamine D2 | [3H]Spiperone | 8.3 ± 1.2 |

| Serotonin 5-HT2A | [3H]Ketanserin | > 50 |

Ki values would be calculated from competitive binding assays and presented as mean ± standard deviation.

Conclusion

This technical guide provides a comprehensive framework for the initial biological screening of this compound. The proposed cascade of in vitro assays, from general cytotoxicity to specific target-based assays, allows for a systematic and efficient evaluation of its pharmacological potential. The detailed protocols and data presentation formats outlined herein are intended to guide researchers in generating robust and reproducible data, which is crucial for making informed decisions in the early stages of drug discovery. Further characterization of any identified "hits" from this initial screening would be necessary to validate their activity and elucidate their mechanism of action.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 6. chemimpex.com [chemimpex.com]

- 7. international-biopharma.com [international-biopharma.com]

- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. reactionbiology.com [reactionbiology.com]

- 15. benchchem.com [benchchem.com]

- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 17. multispaninc.com [multispaninc.com]

- 18. benchchem.com [benchchem.com]

- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Pyrazole Amines: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The functionalization of this core with an amine group gives rise to pyrazole amine derivatives, a class of compounds that has proven particularly fruitful in the development of targeted therapeutics, especially kinase inhibitors.[6][7] This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel pyrazole amine derivatives, offering detailed experimental protocols and a survey of their interaction with key cellular signaling pathways.

Core Synthetic Strategies

The construction of the pyrazole amine scaffold is versatile, with several established methodologies. The most prominent among these is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[8][9][10]

Key Synthetic Approaches:

-

Condensation of Hydrazines with β-Ketonitriles: This is one of the most common and direct methods for producing 3(5)-aminopyrazoles. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization onto the nitrile carbon.[11][12]

-

Reaction of Hydrazines with α,β-Unsaturated Nitriles: This approach is another major route to 3(5)-aminopyrazoles. The presence of a leaving group on the β-position of the alkene facilitates the cyclization after the initial Michael addition of the hydrazine.[11][12]

-

Thorpe-Ziegler Cyclization of Enaminonitriles: This method can be employed to generate 4-aminopyrazoles. It involves the N-alkylation of an enaminonitrile followed by a spontaneous intramolecular cyclization.[13]

-

Multicomponent Reactions: One-pot multicomponent reactions have been developed for the efficient synthesis of complex pyrazole derivatives, offering advantages in terms of atom economy and reduced purification steps.[14]

A generalized workflow for the discovery and initial development of novel pyrazole amine derivatives typically follows a structured path from computational design to biological validation.

Biological Activity and Structure-Activity Relationships (SAR)

Pyrazole amine derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[15] The following tables summarize the biological activity of representative novel pyrazole amine derivatives against key kinase targets.

Table 1: Pyrazole Amine Derivatives as Polo-like Kinase 1 (PLK1) Inhibitors

| Compound ID | Structure (Core Substituents) | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| D39 | Ethyl (E)-1-(2-((1-(dimethylcarbamoyl)indolin-6-yl)amino)pyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxylate | PLK1 | 1.43 | [16] |

| D40 | (E)-6-((4-(3-carbamoyl-4-styryl-1H-pyrazol-1-yl)pyrimidin-2-yl)amino)-N,N-dimethylindoline-1-carboxamide | PLK1 | 0.359 |[16] |

Table 2: 4-Amino-(1H)-pyrazole Derivatives as Janus Kinase (JAK) Inhibitors

| Compound ID | Structure (Core Substituents) | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| 3f | N-(2-chloro-5-fluorophenyl)-5-methyl-4-(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | JAK1 | 3.4 | [15] |

| JAK2 | 2.2 | [15] | ||

| JAK3 | 3.5 | [15] | ||

| 11b | 7H-pyrrolo[2,3-d]pyrimidine-based 4-amino-(1H)-pyrazole derivative | JAK1 | 10.3 | [15] |

| JAK2 | 4.1 | [15] |

| | | JAK3 | 1.7 |[15] |

Table 3: Pyrazole Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors

| Compound ID | Structure (Core Substituents) | Target | IC50 (µM) | Reference |

|---|

| C5 | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | EGFR | 0.07 |[13] |

Interaction with Key Signaling Pathways

The therapeutic efficacy of pyrazole amine derivatives often stems from their ability to modulate specific signaling cascades. Understanding these pathways is crucial for rational drug design and development.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and hematopoiesis.[17][18] Dysregulation of this pathway is linked to cancers and inflammatory diseases.[15] Pyrazole amine inhibitors often target the ATP-binding site of JAKs, preventing the phosphorylation and activation of STAT proteins, thereby blocking downstream gene transcription.

PLK1 and Mitotic Progression

Polo-like kinase 1 (PLK1) is a master regulator of mitosis, involved in centrosome maturation, spindle assembly, and cytokinesis.[15][19] Its overexpression is common in many cancers, making it an attractive therapeutic target.[16] Inhibitors can disrupt the catalytic activity of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells. One identified regulatory cascade involves PIM2 kinase phosphorylating CHK1, which in turn directly phosphorylates and activates PLK1 at Threonine 210, promoting mitotic entry.[16]

RIPK1-Mediated Necroptosis

Receptor-interacting protein kinase 1 (RIPK1) is a critical node in cell death signaling, capable of initiating both apoptosis and a programmed form of necrosis called necroptosis.[2][20] In the context of inflammation, TNF-α binding to its receptor (TNFR1) can trigger the formation of a signaling complex. When caspase-8 is inhibited, RIPK1 kinase activity leads to the recruitment and phosphorylation of RIPK1 and RIPK3, forming the "necrosome" complex, which then activates MLKL, the ultimate executioner of necroptosis.[3][21] Pyrazole amine-based RIPK1 inhibitors can block this kinase activity, preventing necroptotic cell death and associated inflammation.[11]

Detailed Experimental Protocols

This section provides generalized, representative protocols for the synthesis of pyrazole amine derivatives based on common literature procedures.[13][22][23][24][25] Note: These are illustrative examples; specific reaction conditions, including solvents, temperatures, and catalysts, may require optimization for different substrates. All procedures should be conducted by trained personnel in a suitable laboratory environment.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis from 1,3-Dicarbonyls

This protocol describes the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine to form the pyrazole core.[9][10][26]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in a suitable solvent (e.g., ethanol, acetic acid).

-

Hydrazine Addition: Add the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0-1.2 eq.) to the solution.

-

Catalyst Addition: Add a catalytic amount of acid (e.g., sulfuric acid, hydrochloric acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the final pyrazole derivative.

Protocol 2: General Procedure for Synthesis of 3-Aminopyrazoles from β-Ketonitriles

This method is a highly effective route for accessing the 3-aminopyrazole scaffold.[11]

-

Reaction Setup: In a suitable reaction vessel, dissolve the β-ketonitrile (1.0 eq.) in a polar solvent such as ethanol or dimethylformamide (DMF).

-

Hydrazine Addition: Add hydrazine hydrate (1.1-1.5 eq.) to the solution. A base (e.g., triethylamine, potassium carbonate) may be added to facilitate the reaction.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 90 °C. The reaction is often monitored for the consumption of the starting material by TLC.

-

Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling on a Halogenated Pyrazole Core

This protocol is used for the functionalization of a pre-formed pyrazole ring, a common strategy for building diversity in a library of compounds.[24][27]

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the halogenated pyrazole (e.g., 4-iodopyrazole) (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (2-5 mol%), a suitable ligand (e.g., SPhos, XPhos) (4-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon, nitrogen) for 15-20 minutes.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DMF.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with stirring. Microwave irradiation can often be used to accelerate the reaction. Monitor for completion by LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired coupled product.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. ClinPGx [clinpgx.org]

- 8. mdpi.com [mdpi.com]

- 9. jk-sci.com [jk-sci.com]

- 10. name-reaction.com [name-reaction.com]

- 11. soc.chim.it [soc.chim.it]

- 12. arkat-usa.org [arkat-usa.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multiple Roles of PLK1 in Mitosis and Meiosis - ProQuest [proquest.com]

- 16. journals.biologists.com [journals.biologists.com]

- 17. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]

- 27. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, two-step protocol for the synthesis of 3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the preparation of the key intermediate, pivaloylacetonitrile, followed by a cyclocondensation reaction with m-tolylhydrazine. This protocol is designed to be clear and reproducible for researchers in the field of organic synthesis and drug development.

Introduction

5-Aminopyrazole derivatives are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents due to their diverse pharmacological activities.[1] The title compound, this compound, incorporates a bulky tert-butyl group and a tolyl substituent, making it an interesting candidate for further chemical exploration and biological screening. The synthetic strategy presented herein is based on the well-established reaction between β-ketonitriles and hydrazines to construct the pyrazole ring.[1]

Overall Reaction Scheme

The synthesis of this compound is achieved in two main steps:

-

Step 1: Synthesis of Pivaloylacetonitrile (2) from methyl pivalate (1) and acetonitrile.

-

Step 2: Synthesis of this compound (4) via cyclocondensation of pivaloylacetonitrile (2) and m-tolylhydrazine hydrochloride (3).

Experimental Protocols

Step 1: Synthesis of Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)

This procedure is adapted from a known method for the synthesis of pivaloylacetonitrile.[2][3]

Materials:

-

Sodium hydride (80% suspension in mineral oil)

-

Toluene, dry

-

Methyl pivalate

-

Acetonitrile

-

Hydrochloric acid (31%)

-

Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Suspend sodium hydride (55 g of an 80% suspension) in 500 mL of dry toluene in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add methyl pivalate (106 g, 0.914 mol) to the suspension.

-

Heat the mixture to 85 °C.

-

With vigorous stirring, add acetonitrile (77 g, 1.87 mol) dropwise over 4 hours.

-

Continue stirring at 85 °C until hydrogen evolution ceases.

-

Cool the thick reaction mixture to room temperature.

-

Carefully add 700 mL of water and stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Cool the aqueous phase to 0 °C in an ice bath and acidify to pH 1-2 with 31% hydrochloric acid.

-

Collect the precipitated pivaloylacetonitrile by suction filtration.

-

Wash the solid with ice-cold water until the filtrate is neutral.

-

Dry the product to a constant weight in a vacuum oven at 40 °C and 25 Torr.

Expected Yield: Approximately 106 g (93% of theory) of analytically pure pivaloylacetonitrile with a melting point of 65-68 °C.[2]

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the synthesized pivaloylacetonitrile with m-tolylhydrazine hydrochloride.

Materials:

-

Pivaloylacetonitrile

-

m-Tolylhydrazine hydrochloride[4]

-

Ethanol

-

Triethylamine or Sodium acetate

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

In a round-bottom flask, dissolve pivaloylacetonitrile (1.0 eq) in ethanol.

-

Add m-tolylhydrazine hydrochloride (1.0 eq) to the solution.

-

Add a base such as triethylamine or sodium acetate (1.1 eq) to neutralize the hydrochloride and facilitate the reaction.